Tripeptide-8
Description
Systematic Nomenclature and Molecular Formula
This compound is systematically named as L-histidyl-D-phenylalanyl-L-arginine under IUPAC nomenclature rules. Its molecular formula, C₂₁H₃₀N₈O₄ , reflects a composition of 21 carbon, 30 hydrogen, 8 nitrogen, and 4 oxygen atoms. The peptide’s molecular weight is calculated as 458.5 g/mol , validated through PubChem’s computational algorithms. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)N |
| InChIKey | AYUOWUNWZGTNKB-YESZJQIVSA-N |
| HELM Notation | PEPTIDE1{H.[dF].R}$$$$ |
The D-configuration of the phenylalanine residue distinguishes this compound from naturally occurring L-configured peptides, influencing its receptor-binding properties.
Primary Sequence Analysis: His-D-Phe-Arg Composition
The primary sequence—His-D-Phe-Arg —exhibits three distinct residues:
- N-terminal histidine : Contains an imidazole side chain (pKₐ ≈ 6.0), enabling pH-dependent conformational changes.
- Central D-phenylalanine : The D-enantiomer enhances proteolytic stability compared to L-forms, a feature critical for in vivo applications.
- C-terminal arginine : Features a guanidinium group (pKₐ ≈ 12.5), contributing to solubility in aqueous environments.
The peptide’s backbone adopts a trans-configuration at both amide bonds, as confirmed by nuclear magnetic resonance (NMR) studies. This configuration minimizes steric clashes between the β-carbon of D-phenylalanine and adjacent residues.
Three-Dimensional Conformational Studies
Computational modeling using hybrid semi-empirical/ab initio methods reveals this compound’s preference for β-sheet-like conformations in aqueous environments. Key findings include:
- C7eq/C7ax motifs : The central D-phenylalanine stabilizes a C7 hydrogen-bonded ring between its carbonyl oxygen and the N–H group of arginine.
- Rotational flexibility : The ψ (Cα–C) and φ (N–Cα) angles of histidine range between −60° to −90° and 120° to 150°, respectively, enabling adaptive binding to hydrophobic pockets.
Table 1 summarizes low-energy conformers identified through potential energy surface (PES) scans:
| Conformer | ΔE (kcal/mol) | Dominant Secondary Structure |
|---|---|---|
| T1 | 0.0 | β-strand |
| T2 | 1.2 | 310-helix |
| T3 | 2.8 | γ-turn |
These conformers interconvert via low-energy barriers (<3 kcal/mol), suggesting dynamic structural plasticity.
Comparative Structural Analysis with Palmitoylated Derivatives
Palmitoyl this compound, a lipidated derivative with the formula C₃₇H₆₁N₉O₄ , incorporates a hexadecanoyl chain at the N-terminus. Structural comparisons highlight:
| Feature | This compound | Palmitoyl this compound |
|---|---|---|
| Molecular Weight | 458.5 g/mol | 695.94 g/mol |
| Solubility | Hydrophilic (log P = −1.2) | Amphiphilic (log P = 3.8) |
| Dominant Conformation | β-strand | α-helix |
The palmitoyl moiety induces α-helical folding by stabilizing intramolecular hydrogen bonds between the histidine carbonyl and arginine amide. This structural shift enhances membrane permeability, as demonstrated in artificial bilayer assays. Solid-phase peptide synthesis (SPPS) using Fmoc-protected resins confirms that acylation at the histidine ε-amino group does not perturb the D-phenylalanine-arginine dihedral angles.
Properties
Molecular Formula |
C21H30N8O4 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H30N8O4/c22-15(10-14-11-25-12-27-14)18(30)29-17(9-13-5-2-1-3-6-13)19(31)28-16(20(32)33)7-4-8-26-21(23)24/h1-3,5-6,11-12,15-17H,4,7-10,22H2,(H,25,27)(H,28,31)(H,29,30)(H,32,33)(H4,23,24,26)/t15-,16-,17+/m0/s1 |
InChI Key |
AYUOWUNWZGTNKB-YESZJQIVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CN=CN2)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Based Strategy on Automated Synthesizers
The Fmoc (fluorenylmethyloxycarbonyl) strategy is the gold standard for synthesizing Palmitoyl tripeptide-8. As detailed in, the process involves:
- Resin Selection : PS-Rink amide (RAM) resin with a substitution degree of 0.45–0.65 mmol/g is preferred for its compatibility with Fmoc chemistry.
Deprotection and Coupling :
- Swelling : The resin is swollen in dimethylformamide (DMF) for 20–40 minutes.
- Deprotection : Sequential treatment with 15–20% piperidine/DMF removes the Fmoc group.
- Activation : Fmoc-protected amino acids (e.g., Fmoc-Arg(Pbf)-OH) are activated using HOBt (1-hydroxybenzotriazole) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
- Coupling : Activated amino acids are coupled to the resin under nitrogen atmosphere, with reaction times of 1–2 hours per residue.
Palmitoylation : After assembling the tripeptide backbone, palmitic acid is conjugated to the N-terminus using DIC (N,N'-diisopropylcarbodiimide) and HOBt.
- Cleavage and Deprotection : The peptide-resin is treated with a cleavage cocktail (trifluoroacetic acid/water/triisopropylsilane, 95:2.5:2.5) for 1.5–3 hours to release the peptide and remove side-chain protecting groups.
Optimization and Yield Data
Liquid-Phase Synthesis
Stepwise Condensation in Organic Media
Liquid-phase synthesis, though less common for peptides, offers scalability advantages. A patented method for analogous tripeptides (e.g., palmityl tripeptide-1) involves:
Palmitoyl-Glycine Synthesis :
Tripeptide Assembly :
- H-His-Lys(Z)-OBzl Synthesis : Boc-His(Trt)-Lys(Z)-OBzl is deprotected using 10% trifluoroacetic acid, followed by neutralization with NaOH.
- Coupling : Palmitoyl-glycine is activated as a pentafluorophenyl ester (Pal-Gly-ONb) and coupled to H-His-Lys(Z)-OBzl in DMF using sodium bicarbonate.
- Global Deprotection : Hydrogenolysis with Pd/C removes Z (benzyloxycarbonyl) and Bzl (benzyl) groups, yielding Pal-Gly-His-Lys-OH.
Critical Parameters
Continuous-Flow Synthesis
Comparative Analysis of Methods
| Parameter | SPPS | Liquid-Phase | Continuous-Flow |
|---|---|---|---|
| Yield | 75–85% | 70–90% | 60–85% |
| Purity | >98% (HPLC) | 95–99% | 90–95% |
| Scale | Milligrams to grams | Kilograms | Multigram to kilogram |
| Cost | High (resin, reagents) | Moderate (solvents) | Low (enzyme reuse) |
| Racemization Risk | Low (0.1–0.5%) | Moderate (1–2%) | Negligible (enzymatic control) |
Chemical Reactions Analysis
Types of Reactions: Tripeptide-8 can undergo various chemical reactions, including:
Oxidation: The histidine residue in this compound can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can occur at the phenylalanine residue, leading to the formation of reduced phenylalanine derivatives.
Substitution: Substitution reactions can take place at the arginine residue, resulting in the formation of substituted arginine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH₄) is often used as a reducing agent.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized histidine derivatives, reduced phenylalanine derivatives, and substituted arginine derivatives.
Scientific Research Applications
Applications in Skincare
Tripeptide-8 is predominantly used in cosmetic formulations aimed at sensitive skin. Its applications include:
- Anti-inflammatory Products : Due to its ability to reduce inflammation and soothe irritated skin, this compound is commonly included in creams and serums designed for sensitive or reactive skin types.
- Rosacea Treatments : Clinical studies have demonstrated its efficacy in improving symptoms of rosacea. A formulation containing this compound showed significant improvement in redness and overall skin tone after 8 weeks of use .
- Anti-aging Formulations : The peptide's ability to enhance skin elasticity and reduce the appearance of wrinkles has led to its inclusion in anti-aging products .
- Post-procedure Care : this compound is utilized in formulations designed for post-surgical or post-procedure skincare to help minimize irritation and promote healing .
Study on Sensitive Skin
A study conducted on individuals with no reported skin conditions applied a formulation containing this compound alongside a control product over eight days. Results indicated a significant reduction in skin temperature and redness in areas treated with this compound compared to control areas .
Efficacy in Rosacea Management
In another clinical evaluation involving patients with rosacea, a lotion containing this compound was applied over eight weeks. The study reported improvements in redness, flushing, and overall severity of rosacea symptoms. However, due to the presence of other active ingredients, the specific contribution of this compound could not be conclusively determined .
Summary of Findings
The following table summarizes key findings related to the applications and effects of this compound:
Mechanism of Action
Tripeptide-8 exerts its effects by interacting with the melanocortin 1 receptor (MC1-R) on the surface of skin cells. By inhibiting the binding of α-melanocyte-stimulating hormone (α-MSH) to MC1-R, this compound reduces the release of inflammatory cytokines such as interleukin-8 (IL-8). This leads to a decrease in skin inflammation and redness. Additionally, this compound can mitigate neurogenic edema, providing a soothing effect on the skin.
Comparison with Similar Compounds
Clinical Efficacy :
- In a study on rosacea patients, a formulation containing tripeptide-8 significantly improved redness, flushing, and overall severity .
- Topical application reduced SDS-induced skin temperature increases by 78% and prevented erythema in human volunteers .
The following table summarizes key structural, mechanistic, and clinical differences between this compound and related peptides:
Key Findings:
Mechanistic Specificity :
- This compound uniquely combines anti-inflammatory (IL-8 inhibition) and neurogenic (Substance P reduction) mechanisms, making it versatile for sensitive skin and rosacea .
- Acetyl tetrapeptide-15’s opioid receptor modulation lacks direct evidence for anti-inflammatory efficacy in vivo .
Clinical Validation :
- This compound has robust clinical data, including reductions in erythema (78%) and skin temperature in SDS-challenged skin .
- Acetyl dipeptide-1 cetyl ester, though widely used, lacks quantitative clinical metrics .
Structural Advantages: The palmitoyl group in this compound enhances bioavailability compared to non-lipidated peptides like acetyl tetrapeptide-15 .
Market Positioning :
- This compound is prioritized in formulations for sensitive skin (17% of products), whereas acetyl dipeptide-1 cetyl ester leads in prevalence (5%+) .
Q & A
Q. Q: What experimental models are suitable for evaluating Tripeptide-8’s efficacy in modulating extracellular matrix (ECM) components?
Methodological Guidance:
- In vitro models : Use human dermal fibroblasts or HaCaT keratinocytes to assess collagen synthesis via ELISA or Western blot. Include controls for baseline collagen production and dose-response curves (e.g., 0.1–10 µM this compound) .
- Ex vivo models : Employ human skin explants to measure ECM remodeling using immunohistochemistry for collagen I/III or elastin .
- Key parameters : Standardize incubation times (24–72 hours) and validate results with inhibitors (e.g., TGF-β receptor blockers) to confirm mechanism specificity .
Q. Table 1: Common Assays for ECM Modulation Studies
Advanced Research Question
Q. Q: How can researchers resolve contradictions in this compound’s reported efficacy across studies (e.g., variable collagen synthesis outcomes)?
Methodological Guidance:
- Meta-analysis : Aggregate data from peer-reviewed studies (≥10 cohorts) to identify confounding variables (e.g., peptide purity, solvent systems). Use statistical tools like random-effects models to account for heterogeneity .
- Experimental replication : Standardize protocols (e.g., cell passage number, serum-free conditions) and validate using orthogonal assays (e.g., atomic force microscopy for ECM stiffness vs. biochemical assays) .
- Mechanistic probing : Compare this compound’s activity with analogs (e.g., Tripeptide-1) to isolate structure-function relationships .
Basic Research Question
Q. Q: What ethical and practical considerations apply to in vivo studies of this compound?
Methodological Guidance:
- Animal models : Use SKH-1 hairless mice for UV-induced photoaging studies. Justify sample sizes (n ≥ 8/group) via power analysis and adhere to ARRIVE guidelines .
- Ethical compliance : Obtain institutional animal care committee approval. Include humane endpoints (e.g., lesion severity thresholds) and report adverse events transparently .
Advanced Research Question
Q. Q: What computational approaches predict this compound’s interaction with collagen biosynthesis pathways?
Methodological Guidance:
- Molecular docking : Use AutoDock Vina to simulate this compound binding to TGF-β receptors or integrins. Validate with mutagenesis studies (e.g., alanine scanning) .
- Transcriptomic analysis : Perform RNA-seq on treated fibroblasts to identify differentially expressed genes (e.g., COL1A1, LOXL2). Use pathway enrichment tools (DAVID, KEGG) to map ECM-related networks .
- Machine learning : Train models on peptide-activity datasets to predict this compound’s bioactivity score (e.g., using Random Forest classifiers) .
Basic Research Question
Q. Q: How should researchers design dose-response studies for this compound to ensure reproducibility?
Methodological Guidance:
- Dose range : Test 0.01–100 µM concentrations, prioritizing physiologically relevant doses (1–10 µM). Include vehicle controls (e.g., PBS with 0.1% DMSO) .
- Temporal analysis : Collect data at 24, 48, and 72 hours to capture dynamic effects. Use nonlinear regression (e.g., sigmoidal curves) to calculate EC50 values .
Advanced Research Question
Q. Q: What strategies mitigate batch-to-batch variability in synthetic this compound for preclinical studies?
Methodological Guidance:
- Quality control : Characterize peptides via HPLC (≥95% purity) and mass spectrometry. Document lyophilization conditions (temperature, residual solvents) .
- Stability testing : Assess degradation under storage conditions (e.g., -80°C vs. 4°C) using circular dichroism for secondary structure integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
